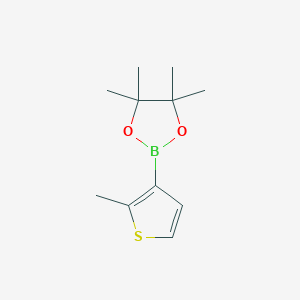

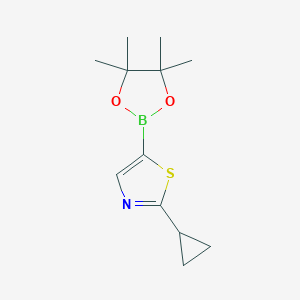

2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester

Overview

Description

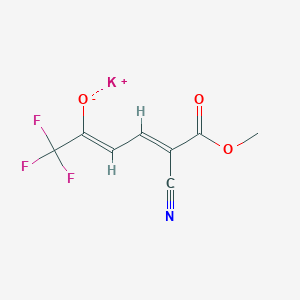

2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester is a chemical compound with the following properties:

- Empirical Formula : C~9~H~14~BNO~2~S

- Molecular Weight : 211.09 g/mol

- CAS Number : 1086111-09-2

- Appearance : Solid form

Synthesis Analysis

The synthesis of this compound involves the reaction of a cyclopropyl-thiazole precursor with boronic acid pinacol ester. The specific synthetic route may vary, but it typically includes the following steps:

- Preparation of Cyclopropyl-Thiazole : Starting from commercially available or synthesized precursors, the cyclopropyl-thiazole ring is formed.

- Boronic Acid Pinacol Ester Coupling : The cyclopropyl-thiazole is then coupled with boronic acid pinacol ester under suitable conditions. This reaction forms the desired product.

Molecular Structure Analysis

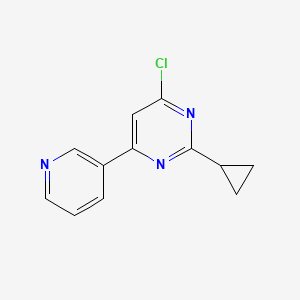

The molecular structure of 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester consists of a thiazole ring fused with a cyclopropyl group and a boronic acid moiety. The pinacol ester functional group provides stability and solubility.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:

- Cross-Coupling Reactions : It can undergo Suzuki-Miyaura or Negishi coupling reactions with aryl or vinyl halides.

- Protodeboronation : Under specific conditions, the boronic acid group can be removed, leading to functionalization of the thiazole ring.

Physical And Chemical Properties Analysis

- Melting Point : Varies depending on the crystalline form.

- Solubility : Soluble in organic solvents (e.g., DMSO, DMF).

- Stability : Sensitive to air and moisture; store under inert conditions.

Scientific Research Applications

Strategies for Analyzing Reactive Pinacolboronate Esters

Pinacolboronate esters, including derivatives like 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester, are crucial in Suzuki coupling reactions, which are pivotal for constructing complex molecules. The analysis of these reactive esters poses unique challenges due to their propensity to hydrolyze, necessitating unconventional analytical approaches to ensure stability and adequate solubilization for purity assessments (Zhong et al., 2012).

Microwave-Assisted Synthesis

The use of microwave-assisted synthesis techniques demonstrates the utility of pinacol ester derivatives in rapidly constructing compound libraries. Such methods highlight the adaptability of boronic acid pinacol esters in facilitating clean Suzuki coupling reactions under microwave conditions, offering efficient pathways to synthesize diverse chemical structures (Dimauro & Kennedy, 2007).

Stereoselective Synthesis of Cyclopropylboronate Esters

Research on 1-alkenyl-1,1-heterobimetallic intermediates has opened up new avenues for the stereoselective synthesis of cyclopropyl alcohol boronate esters, showcasing the versatility of boronic esters in constructing compounds with multiple stereocenters. This methodology underlines the potential of boronic esters in the stereoselective synthesis of complex molecules, including cyclopropylboronate esters (Hussain et al., 2009).

Cyanomethylation of Aryl Halides

The development of a palladium-catalyzed protocol for cyanomethylation using isoxazole-4-boronic acid pinacol ester illustrates the capacity of boronic esters to participate in complex reactions. This method showcases the ability to transform aryl bromides into arylacetonitriles, further underscoring the versatility of boronic esters in organic synthesis (Velcicky et al., 2011).

Safety And Hazards

- Hazard Class : Acute Toxicity (Oral)

- Signal Word : Danger

- Precautionary Statements : Avoid ingestion (P301 + P310).

- Flash Point : Not applicable (non-combustible).

Future Directions

Research on 2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester continues to explore its applications in:

- Medicinal Chemistry

- Materials Science

- Organic Synthesis

properties

IUPAC Name |

2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-7-14-10(17-9)8-5-6-8/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJBQVWYVATTEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101155623 | |

| Record name | 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101155623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropyl)thiazole-5-boronic acid pinacol ester | |

CAS RN |

1245524-04-2 | |

| Record name | 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245524-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101155623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1463077.png)

![Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride](/img/structure/B1463083.png)

![[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1463084.png)